Ethacridine lactate, also known as rivanol, is an antiseptic agent with a broad spectrum of activity against bacteria, fungi, and viruses. [] It has been used for various purposes in scientific research, including:
Ethacridine is sourced from the acridine family of compounds, which are characterized by a tricyclic structure consisting of two fused benzene rings and a pyridine ring. The compound's classification includes:
The compound has been assigned various identifiers, including DrugBank Accession Number DB13190 and CAS Number 6402-23-9 .
Ethacridine can be synthesized through several methods, with the most notable one involving the reduction of 2-ethoxy-6-nitro-9-aminoacridine. The synthesis process typically includes the following steps:
This method has been optimized for large-scale production, improving yield and reducing environmental impact.
The molecular formula of ethacridine is with a molar mass of approximately 253.305 g/mol. The compound features a distinctive planar structure that facilitates its interaction with nucleic acids, contributing to its mechanism of action against bacterial cells.
The structural representation can be summarized as follows:
Ethacridine undergoes various chemical reactions, including:
Common reagents used in these reactions include ferric chloride for oxidation and sodium dithionite for reduction. The resulting products from these reactions are significant in medicinal chemistry for developing new therapeutic agents .
Ethacridine's primary mechanism involves intercalating into DNA strands, disrupting replication processes in bacterial cells. This action is facilitated by its planar structure, allowing it to bind effectively to nucleic acids.
Key aspects of its mechanism include:
Ethacridine exhibits distinct physical properties:
Chemical properties include:
These properties are crucial for understanding the compound's stability and behavior in different environments.
Ethacridine has several notable applications in science and medicine:
The versatility of ethacridine makes it a valuable compound in both clinical settings and research laboratories .
Ethacridine (7-ethoxyacridine-3,9-diamine), first synthesized in the early 20th century, emerged as a potent antiseptic agent. Its bright orange crystals and distinct odor became recognizable in clinical settings, where 0.1% solutions were widely employed for wound management. Ethacridine lactate (marketed as Rivanol) exhibited selective efficacy against Gram-positive bacteria, including Staphylococcus and Streptococcus species, while showing limited activity against Gram-negative pathogens like Pseudomonas aeruginosa [6] [9]. This specificity stemmed from its mechanism of intercalating into bacterial DNA, disrupting replication processes. In veterinary medicine, ethacridine solutions became a standard for irrigating contaminated wounds, with studies demonstrating comparable efficacy to modern agents like Manuka honey in promoting granulation tissue formation and debridement [10]. Its low cytotoxicity to mammalian cells further solidified its role in topical antisepsis before the advent of broad-spectrum antibiotics.
Table 1: Historical Milestones in Ethacridine Development
Year | Development | Significance |
---|---|---|
1920s | Initial synthesis | Identification of antiseptic properties |
1950s | Commercialization as Rivanol | Standardization of 0.1% topical solutions |
1970s | Veterinary wound care applications | Validation in infected wound management |
2000s | Re-evaluation against oral pathogens | Activity against S. mutans and S. sanguinis |
By the 1970s, ethacridine’s applications expanded beyond antimicrobial use. In obstetrics, intraamniotic instillation of 0.1% ethacridine lactate solution (150 ml) became a safe, cost-effective method for second-trimester pregnancy termination. Clinical trials demonstrated a 93% success rate, though the induction-to-delivery interval (mean 40.5 hours) was longer than prostaglandin-based methods. This approach minimized prostaglandin-associated side effects like gastrointestinal distress and reduced the need for repeated vaginal examinations [1] [4].
In oncology, ethacridine’s ability to intercalate DNA and inhibit enzymes like poly(ADP-ribose) glycohydrolase (PARG) sparked interest. Recent studies revealed potent antitumor activity:
Ethacridine’s core structure consists of an acridine ring substituted with ethoxy and amino groups, forming a planar scaffold conducive to DNA intercalation. The synthesis involves:
Table 2: Key Biological Activities of Ethacridine and Derivatives
Activity | Experimental Model | Result | Reference |
---|---|---|---|
Antibacterial | S. epidermidis | MIC = 15.6 μg/mL | [9] |
Antiviral | SARS-CoV-2 | EC~50~ = 0.08 μM | [3] |
Apoptosis induction | Thyroid cancer cells | IC~50~ = 8.96–11.85 μM | [5] |
Pro-differentiation | SW1736 thyroid cancer cells | 3.41-fold ↑ PAX8 expression | [5] |
Innovations in structural modifications include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7